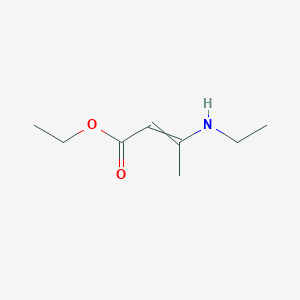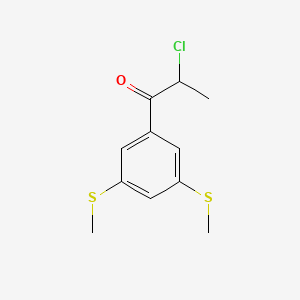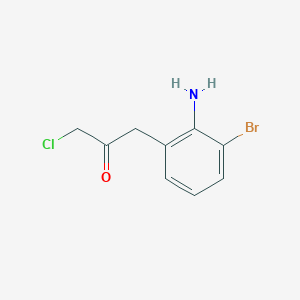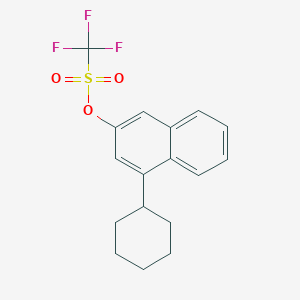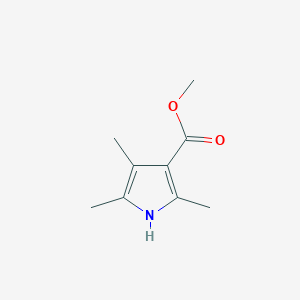
methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H13NO2. This compound is part of the pyrrole family, which is known for its aromatic five-membered ring structure containing one nitrogen atom. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, employing catalysts and specific reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into the use of pyrrole compounds in drug development, particularly for their ability to interact with biological targets.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
methyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)10-7(3)8(5)9(11)12-4/h10H,1-4H3 |
Clé InChI |
DOVXNCQTCLSSFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14052081.png)
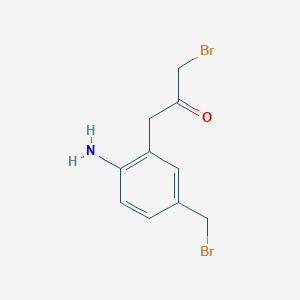
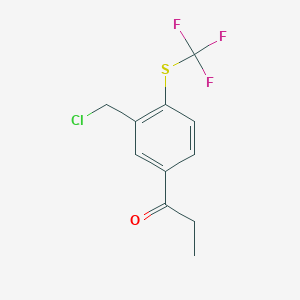
![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)


